molecular formula C17H14Cl2FN3S B4750729 3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole

3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole

Cat. No. B4750729
M. Wt: 382.3 g/mol
InChI Key: XMRWNIFTHJYKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has shown promising results in various research studies. The purpose of

Mechanism of Action

The exact mechanism of action of 3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the growth and replication of microorganisms and cancer cells.
Biochemical and Physiological Effects:
3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole has been shown to have minimal toxicity in animal studies. It has also been shown to have good bioavailability and can be administered orally. However, further studies are needed to determine its pharmacokinetic properties and potential side effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It can be used to test the efficacy of new drugs against drug-resistant strains of microorganisms. Additionally, its anticancer properties make it a potential candidate for cancer drug development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole. One direction is to further investigate its mechanism of action and potential targets for drug development. Another direction is to optimize its pharmacokinetic properties and develop more effective formulations for clinical use. Additionally, further studies are needed to determine its potential side effects and toxicity in humans. Overall, 3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole has shown promising results in various research studies and has the potential to be developed into a useful therapeutic agent.

Scientific Research Applications

3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and anticancer properties. In one study, the compound was found to be effective against drug-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. In another study, it was found to be effective against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, the compound has shown promising results in inhibiting the growth of cancer cells in vitro.

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(4-fluorophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FN3S/c1-2-23-16(11-6-8-12(20)9-7-11)21-22-17(23)24-10-13-14(18)4-3-5-15(13)19/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRWNIFTHJYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole

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